molecular formula C27H19NO4S B2689693 N-benzyl-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-sulfonamide CAS No. 860527-62-4

N-benzyl-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-sulfonamide

Cat. No.: B2689693
CAS No.: 860527-62-4
M. Wt: 453.51
InChI Key: UFPYUWMIUWADCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound characterized by its unique structure, which includes both anthracene and sulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-sulfonamide typically involves the reaction of 9,10-dioxo-9,10-dihydroanthracene-2-sulfonyl chloride with benzylamine and aniline. The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions . The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the anthracene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or ferric chloride (FeCl3).

Major Products Formed

    Oxidation: Sulfonic acids and related derivatives.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Various substituted anthracene derivatives.

Scientific Research Applications

N-benzyl-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The anthracene moiety may also participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide: Similar structure but lacks the phenyl group.

    N-phenyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide: Similar structure but lacks the benzyl group.

Uniqueness

N-benzyl-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-sulfonamide is unique due to the presence of both benzyl and phenyl groups, which can enhance its binding affinity and specificity for certain molecular targets. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-benzyl-9,10-dioxo-N-phenylanthracene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19NO4S/c29-26-22-13-7-8-14-23(22)27(30)25-17-21(15-16-24(25)26)33(31,32)28(20-11-5-2-6-12-20)18-19-9-3-1-4-10-19/h1-17H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPYUWMIUWADCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.